molecular formula C11H16N4O B14870908 2-Cyclopropyl-4-(piperazin-1-yl)pyrimidin-5-ol

2-Cyclopropyl-4-(piperazin-1-yl)pyrimidin-5-ol

Cat. No.: B14870908
M. Wt: 220.27 g/mol
InChI Key: MZKIZBSHPCFJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-4-(piperazin-1-yl)pyrimidin-5-ol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyrimidine ring substituted with a cyclopropyl group and a piperazine moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(piperazin-1-yl)pyrimidin-5-ol typically involves the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to the pyrimidine ring.

    Piperazine Substitution: Incorporation of the piperazine moiety through nucleophilic substitution reactions.

Common reagents used in these reactions include cyclopropyl halides, piperazine, and various catalysts to facilitate the substitution reactions. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to promote the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(piperazin-1-yl)pyrimidin-5-ol undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the pyrimidine ring to form dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Cyclopropyl-4-(piperazin-1-yl)pyrimidin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(piperazin-1-yl)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of Alzheimer’s disease, where cholinergic deficiency is a hallmark.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-4-(piperazin-1-yl)pyrimidin-5-ol stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This structural feature can enhance the compound’s binding affinity and selectivity for specific molecular targets, making it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

2-cyclopropyl-4-piperazin-1-ylpyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c16-9-7-13-10(8-1-2-8)14-11(9)15-5-3-12-4-6-15/h7-8,12,16H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKIZBSHPCFJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C(=N2)N3CCNCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.